molecular formula C10H15ClO4 B13174679 Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13174679
M. Wt: 234.67 g/mol
InChI Key: VEDLUSLQTASZGE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-methoxyphenol with a suitable spirocyclic precursor in the presence of a base and a chlorinating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted derivatives, oxo derivatives, alcohol derivatives, and carboxylic acids .

Scientific Research Applications

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of a chloro group and a methoxy group on the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15ClO4
  • Molecular Weight : 234.68 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound features a unique spirocyclic structure with both chloro and methoxy substituents, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Its structure allows it to bind to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential activity against bacterial strains, possibly through mechanisms similar to known antibiotics.

Biological Activity Overview

Activity TypeDescription
Antimicrobial Exhibits potential antibacterial properties; further studies needed to confirm efficacy.
Enzyme Interaction May inhibit enzymes involved in critical metabolic processes, warranting further investigation.
Receptor Binding Potential for modulating receptor activity, influencing physiological responses.

Antimicrobial Properties

Recent studies have indicated that this compound shows activity against several bacterial strains. For instance, a comparative analysis demonstrated its effectiveness against Gram-positive bacteria, suggesting a mechanism similar to β-lactam antibiotics by interfering with cell wall synthesis .

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes linked to antibiotic resistance mechanisms. For example, studies have shown that it may act as a β-lactamase inhibitor, enhancing the efficacy of existing antibiotics . The binding interactions were analyzed using crystallography techniques, revealing insights into its inhibitory mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight
Methyl 1-oxaspiro[2.5]octane-2-carboxylateC10H14O3182.22 g/mol
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylateC12H18ClO4250.73 g/mol
Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC11H16O4196.25 g/mol

This table highlights the differences in molecular weight and structural elements that may influence their biological activities.

Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-13-7-5-3-4-6-9(7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3

InChI Key

VEDLUSLQTASZGE-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC12C(O2)(C(=O)OC)Cl

Origin of Product

United States

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